2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
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Overview
Description
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is a heterocyclic compound that features a fused ring system combining a pyrazine ring with a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline typically involves multiple steps. One reported method starts with 1-fluoro-2-nitrobenzene and S-amino acids, proceeding through a series of reactions including intramolecular Mitsunobu cyclization and PPh3/I2/imidazole-mediated 6-exo-tet cyclization . The overall yield for this synthesis is reported to be between 13-20% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated analogs.
Scientific Research Applications
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological molecules and pathways.
Mechanism of Action
The mechanism of action of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxaline
- 1,2,3,4,5,5a,6,7-octahydro-[1,4]diazepino[1,2-a]quinoline
Uniqueness
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is unique due to its specific ring fusion and the resulting electronic properties
Properties
IUPAC Name |
2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12/h1-4,11,13H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIINPDGHUONJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N3C1CNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21535-56-8 |
Source
|
Record name | 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the common synthetic approaches to 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline?
A: One common synthetic route utilizes a [3+2] cycloaddition reaction. [, ] This method has been investigated for its efficiency in generating the tricyclic ring system. Additionally, researchers have explored complementary asymmetric routes to synthesize both 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinolines and related compounds like (R)-1,2,3,4,5,5a,6,7-octahydro-[1,4]diazepino[1,2-a]quinolines. []
Q2: Have any studies investigated the potential of this compound derivatives as schistosomicides?
A: Yes, research has explored the schistosomicidal activity of this compound derivatives. [] This research focused on synthesizing and evaluating various derivatives to identify compounds with potential activity against schistosomiasis.
Q3: What is known about the stereochemistry of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinolines?
A: Research has delved into the synthesis and stereochemistry of these compounds. [] Understanding the spatial arrangement of atoms within the molecule is crucial for comprehending its interactions with biological targets and its potential for pharmaceutical applications.
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